Technical Whitepaper: 1-Methoxy-3-(methoxymethoxy)benzene
Technical Whitepaper: 1-Methoxy-3-(methoxymethoxy)benzene
Physicochemical Profiling, Synthetic Methodology, and Reactivity in Directed Ortho Metalation
Executive Summary
1-Methoxy-3-(methoxymethoxy)benzene (CAS 57234-28-3) serves as a critical intermediate in the regioselective synthesis of polysubstituted aromatics. By masking the phenol functionality of 3-methoxyphenol with a methoxymethyl (MOM) ether, researchers gain access to a powerful Directed Metalation Group (DMG). This protecting group not only ensures stability under basic conditions but also orchestrates precise lithiation patterns that are otherwise difficult to achieve with the free phenol or simple methyl ethers. This guide outlines the physical properties, validated synthesis protocols, and the mechanistic logic governing its reactivity.
Chemical Identity & Physical Properties[1][2][3]
This compound is an unsymmetrical ether characterized by a meta-substitution pattern. The MOM group introduces a specific steric and coordinative environment distinct from the methoxy group.
Table 1: Physicochemical Specifications
| Property | Data | Notes/Conditions |
| IUPAC Name | 1-Methoxy-3-(methoxymethoxy)benzene | Also: 3-(Methoxymethoxy)anisole |
| CAS Registry | 57234-28-3 | |
| Molecular Formula | C | |
| Molecular Weight | 168.19 g/mol | |
| Appearance | Colorless to pale yellow oil | |
| Boiling Point | 123 – 123.5 °C | @ 17 mmHg [1] |
| Density | ~1.12 g/mL | Estimated based on bis-MOM analog [2] |
| Solubility | Soluble: THF, Et | Hydrolyzes in aqueous acid |
| Stability | Stable to bases, organolithiums, reducing agents.[1][2][3][4] | Labile to aqueous acids (pH < 4) and Lewis acids. |
Spectroscopic Signature ( H NMR)
Solvent: CCl
-
3.44 (s, 3H): Methyl protons of the MOM group (-OCH
OMe ). - 3.74 (s, 3H): Methyl protons of the anisole group (Ar-OMe ).
-
5.13 (s, 2H): Methylene protons of the MOM linker (-OCH
OMe). Diagnostic Peak. - 6.2 – 7.5 (m, 4H): Aromatic protons (Complex multiplet due to meta-substitution).[2]
Synthetic Methodology
Safety Warning: The primary reagent, Chloromethyl methyl ether (MOMCl), is a known human carcinogen. All procedures must be performed in a fume hood with double-gloving. Where possible, generate MOMCl in situ or use commercially available solutions in toluene to minimize exposure.
Protocol: Williamson Ether Synthesis via Hünig’s Base
While sodium hydride (NaH) is the classical base, the use of Diisopropylethylamine (DIPEA) in dichloromethane (DCM) offers a milder, scalable profile that avoids hydrogen gas evolution.
Reagents:
-
3-Methoxyphenol (1.0 equiv)[5]
-
MOMCl (1.2 equiv)
-
DIPEA (1.5 equiv)
-
Solvent: Anhydrous DCM (0.5 M concentration)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with 3-methoxyphenol and anhydrous DCM under Nitrogen atmosphere. Cool to 0 °C.
-
Base Addition: Add DIPEA dropwise via syringe. Stir for 15 minutes.
-
Alkylation: Add MOMCl dropwise over 20 minutes, maintaining temperature < 5 °C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The phenol spot (lower R
) should disappear; the product (higher R ) will appear. -
Workup: Quench with saturated NH
Cl solution. Extract aqueous layer with DCM (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. -
Purification: Dry over Na
SO , concentrate in vacuo. Purify via vacuum distillation (bp 123 °C @ 17 mmHg) or flash chromatography (Silica, 9:1 Hexane/EtOAc).
Visualization: Synthetic Pathway
Figure 1: Synthesis of MOM-protected 3-methoxyphenol via modified Williamson ether synthesis.
Reactivity Profile: Directed Ortho Metalation (DoM)
The primary utility of this molecule lies in its ability to undergo regioselective lithiation. The MOM group is a strong Coordinating Directing Group (CDG), superior to the methoxy group.
The Regioselectivity Challenge
In 1-methoxy-3-(methoxymethoxy)benzene, there are three potential sites for deprotonation:
-
C2 (Between Oxygens): The "Cooperative" site. Most acidic due to inductive effects from both oxygens.
-
C4 (Ortho to OMe, Para to MOM): Weakly directed by OMe.
-
C6 (Ortho to MOM, Para to OMe): Strongly directed by MOM; sterically less hindered than C2.
Mechanistic Insight
Research by Winkle and Ronald [1] demonstrates that lithiation is highly solvent-dependent but generally favors the C2 position (cooperative) under thermodynamic conditions, or the C6 position if steric bulk of the base or solvent coordination plays a role.
-
n-BuLi / THF: Strong coordination to the MOM oxygen typically directs lithiation to C2 (between the groups) due to the synergistic acidity.
-
Steric Control: If the C2 position is blocked or if a bulky base (e.g., t-BuLi) is used, the MOM group will direct lithiation exclusively to C6 .
Visualization: Regioselectivity Logic
Figure 2: Competitive lithiation sites. C2 is electronically favored (cooperative), while C6 is accessible via MOM-direction.
Deprotection Protocol
The MOM group is stable to basic reagents (R-Li, NaOH, NaBH
Standard Method:
-
Reagent: 6M HCl or Trifluoroacetic acid (TFA).
-
Solvent: THF/Water or DCM.
-
Procedure: Dissolve substrate in THF. Add 6M HCl (1:1 v/v). Stir at RT for 1-2 hours.
-
Result: Quantitative conversion back to 3-methoxyphenol (or its derivatized product).
References
-
Winkle, M. R., & Ronald, R. C. (1982).[6] Regioselective metalation reactions of some substituted (methoxymethoxy)arenes. The Journal of Organic Chemistry, 47(11), 2101–2108.
-
PubChem. (n.d.).[1] Compound Summary for CID 542621, 1-Methoxy-3-(methoxymethoxy)benzene.[1] National Center for Biotechnology Information.
-
BenchChem. (2025).[7] Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene Protocols.
-
Snieckus, V. (1990). Directed ortho metalation.[2][6][7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.
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